molecular formula C17H12BrNO3 B3441202 6-bromo-N-(4-methylphenyl)-2-oxo-2H-chromene-3-carboxamide

6-bromo-N-(4-methylphenyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B3441202
M. Wt: 358.2 g/mol
InChI Key: KAISEMJFKWORPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-bromo-N-(4-methylphenyl)-2-oxo-2H-chromene-3-carboxamide is an organic compound belonging to the class of chromenes. Chromenes are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound features a bromine atom, a methylphenyl group, and a carboxamide group attached to the chromene core, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-N-(4-methylphenyl)-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common method starts with the bromination of a chromene derivative to introduce the bromine atom at the 6-position. This is followed by the formation of the carboxamide group through an amide coupling reaction with 4-methylphenylamine.

    Bromination: The chromene derivative is treated with a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst like iron (Fe) or a solvent like acetic acid.

    Amide Coupling: The brominated chromene is then reacted with 4-methylphenylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the carboxamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of safer and more environmentally friendly reagents and solvents would be prioritized to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

6-bromo-N-(4-methylphenyl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction, particularly at the chromene core or the carboxamide group.

    Coupling Reactions: The bromine atom allows for cross-coupling reactions such as Suzuki-Miyaura coupling, where it can be replaced by an aryl or alkyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling Reactions: Palladium catalysts (Pd) with bases like potassium carbonate (K2CO3) in solvents like tetrahydrofuran (THF).

Major Products

    Substitution: Products with different nucleophiles replacing the bromine atom.

    Oxidation: Oxidized derivatives of the chromene or carboxamide groups.

    Reduction: Reduced forms of the chromene or carboxamide groups.

    Coupling: New compounds with aryl or alkyl groups replacing the bromine atom.

Scientific Research Applications

6-bromo-N-(4-methylphenyl)-2-oxo-2H-chromene-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 6-bromo-N-(4-methylphenyl)-2-oxo-2H-chromene-3-carboxamide depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The bromine and carboxamide groups can form hydrogen bonds or halogen bonds with biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    6-bromo-2-oxo-2H-chromene-3-carboxamide: Lacks the 4-methylphenyl group, which may affect its biological activity.

    N-(4-methylphenyl)-2-oxo-2H-chromene-3-carboxamide: Lacks the bromine atom, which may influence its reactivity and interactions.

    6-chloro-N-(4-methylphenyl)-2-oxo-2H-chromene-3-carboxamide: Similar structure but with a chlorine atom instead of bromine, which can alter its chemical properties.

Uniqueness

6-bromo-N-(4-methylphenyl)-2-oxo-2H-chromene-3-carboxamide is unique due to the presence of both the bromine atom and the 4-methylphenyl group. These functional groups contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.

Properties

IUPAC Name

6-bromo-N-(4-methylphenyl)-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrNO3/c1-10-2-5-13(6-3-10)19-16(20)14-9-11-8-12(18)4-7-15(11)22-17(14)21/h2-9H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAISEMJFKWORPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-bromo-N-(4-methylphenyl)-2-oxo-2H-chromene-3-carboxamide
Reactant of Route 2
Reactant of Route 2
6-bromo-N-(4-methylphenyl)-2-oxo-2H-chromene-3-carboxamide
Reactant of Route 3
Reactant of Route 3
6-bromo-N-(4-methylphenyl)-2-oxo-2H-chromene-3-carboxamide
Reactant of Route 4
Reactant of Route 4
6-bromo-N-(4-methylphenyl)-2-oxo-2H-chromene-3-carboxamide
Reactant of Route 5
Reactant of Route 5
6-bromo-N-(4-methylphenyl)-2-oxo-2H-chromene-3-carboxamide
Reactant of Route 6
6-bromo-N-(4-methylphenyl)-2-oxo-2H-chromene-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.